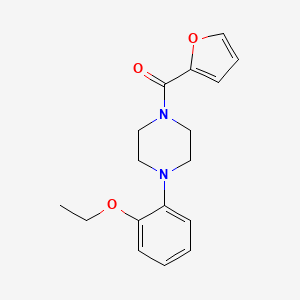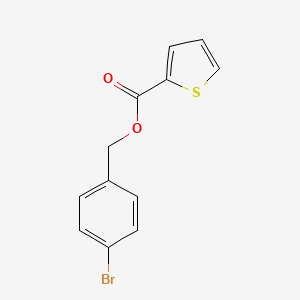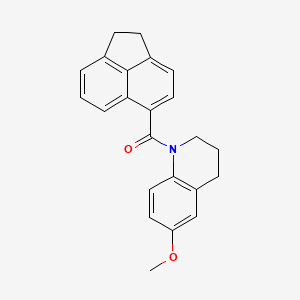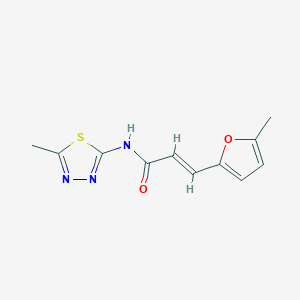![molecular formula C17H16FN3O2S B5811120 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)
1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. The compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has also been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine. One area of research is the investigation of its potential use in the treatment of anxiety and depression. Another direction is the study of its potential use in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia. While there are limitations to its use in lab experiments, the compound has several advantages, including its ease of synthesis and availability. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired product with a yield of 50-60%. The compound is further purified using column chromatography.
Scientific Research Applications
1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. The compound has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-3-7-15(8-4-14)19-9-11-20(12-10-19)17(24)13-1-5-16(6-2-13)21(22)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYYNNWYBJNWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)



![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)


![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
